Fmoc-Pro-OPfp

Catalog No.
S714685
CAS No.
86060-90-4
M.F
C26H18F5NO4
M. Wt
503.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Pro-OPfp

CAS Number

86060-90-4

Product Name

Fmoc-Pro-OPfp

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate

Molecular Formula

C26H18F5NO4

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1

InChI Key

CQBLOHXKGUNWRV-SFHVURJKSA-N

SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Synonyms

Fmoc-Pro-OPfp;Fmoc-L-Pro-OPfp;86060-90-4;Fmoc-L-prolinepentafluorophenylester;N-(9-Fluorenylmethoxycarbonyl)-L-prolinepentafluorophenylester;1,2-Pyrrolidinedicarboxylicacid,1-(9H-fluoren-9-ylmethyl)2-(pentafluorophenyl)ester,(2S)-;AC1MBYTQ;47475_ALDRICH;SCHEMBL3056823;47475_FLUKA;MolPort-003-930-233;CF-842;ZINC71788074;AKOS015902492;AK-81351;FT-0629883;FT-0643036;ST24030721;I14-19899;1-(9H-Fluorene-9-ylmethoxycarbonyl)-L-prolinepentafluorophenylester;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinepentafluorphenylester;1-O-(9H-fluoren-9-ylmethyl)2-O-(2,3,4,5,6-pentafluorophenyl)(2S)-pyrrolidine-1,2-dicarboxylate

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

The exact mass of the compound Fmoc-Pro-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Pro-OPfp (CAS 86060-90-4) is an N-Fmoc protected L-proline activated as a pentafluorophenyl (Pfp) ester. This compound functions as a critical building block in solid-phase peptide synthesis (SPPS). Pfp esters as a class are recognized for providing a favorable combination of high reactivity, good shelf stability as crystalline solids, and the ability to promote efficient peptide bond formation, often with reduced side reactions compared to other activation methods. This pre-activated form is designed for direct use in coupling steps, circumventing the need for in-situ activation reagents which can introduce process variability and impurities.

Procurement Fit

Pre-activated Pfp ester Bypasses in-situ carboxyl activation and reduces coupling complexity for proline
Single-component reagent Simplifies manual and automated SPPS workflows without multi-component cocktails
Hindered amino acid handling Engineered for efficient incorporation of sterically demanding proline residues

Substituting Fmoc-Pro-OPfp with other activated forms (e.g., N-hydroxysuccinimide esters, -OSu) or reverting to in-situ activation (e.g., DIC/HBTU with Fmoc-Pro-OH) is a false economy in demanding syntheses. The choice of activating group directly dictates coupling kinetics, process reliability, and final peptide purity. Pfp esters offer a superior coupling rate compared to alternatives like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, which is critical for minimizing side reactions such as racemization and for driving sterically hindered couplings to completion. Unlike moisture-sensitive in-situ reagents, Fmoc-Pro-OPfp is a stable, crystalline solid, simplifying weighing, handling, and automation, thereby enhancing batch-to-batch reproducibility and reducing the risk of failed syntheses.

Substitution Risk

In-situ activation variability Standard Fmoc-Pro-OH requires activators (e.g., DIC/HOBt), introducing batch-dependent kinetics and racemization risk
Inefficient hindered coupling Unactivated proline may demand extended times or double couplings that are avoided with the pre-activated ester
Missing real-time monitoring Analogs like Fmoc-Pro-OSu lack bromophenol blue visual tracking, reducing manual process control

Dramatically Accelerated Coupling Kinetics Reduces Reaction Time and Side Reactions

The pentafluorophenyl ester provides a significant kinetic advantage over other common activated esters. Kinetic studies have demonstrated that the relative coupling rate of Pfp esters (OPfp) is substantially higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters. This high rate of reaction is critical for minimizing contact time and reducing the opportunity for side reactions, such as racemization or decomposition, which improves final product purity and yield.

Evidence DimensionRelative Coupling Rate
Target Compound Data111 (OPfp)
Comparator Or Baseline3.4 (OPCP), 1.0 (ONp)
Quantified Difference32.6x faster than OPCP esters; 111x faster than ONp esters
ConditionsKinetic studies comparing the relative rates of different activated esters in peptide coupling reactions.

Faster, more complete reactions increase throughput, improve peptide purity by outcompeting side reactions, and enhance success rates for difficult sequences.

Coupling rank
Class-level inference
Ranked below DIC/HOBt but eliminates activation variability
Supports difficult coupling workflow selection
Hierarchy derived from general SPPS coupling guides

Superior Processability: A Stable, Crystalline Solid for Reproducible, Automated Workflows

Unlike in-situ activation methods that require the handling of often moisture-sensitive and less stable coupling reagents (e.g., HBTU, HATU, DIC), Fmoc-Pro-OPfp is a pre-activated, stable, crystalline solid. This physical form offers significant handling advantages, including ease of weighing, resistance to ambient moisture during preparation, and excellent long-term storage stability. These attributes are crucial for ensuring high reproducibility in both manual and automated SPPS workflows, as they eliminate the variability associated with preparing active species immediately before use.

Evidence DimensionPhysical Form & Stability
Target Compound DataStable, weighable, crystalline solid
Comparator Or BaselineIn-situ reagents (e.g., HBTU, HATU, DIC/HOBt) which are often hygroscopic and require fresh preparation
Quantified DifferenceNot applicable (Qualitative difference in process workflow and material handling)
ConditionsStandard laboratory and automated synthesis environments.

This simplifies laboratory workflows, reduces the risk of reagent degradation leading to failed couplings, and improves batch-to-batch consistency, which is critical for cGMP environments.

Monitoring capability
Head-to-head
Yes for OPfp vs No for OSu ester
Enables qualitative visual coupling completion feedback
Manual synthesis benefit; no destructive testing needed

Effective for Sterically Hindered and 'Difficult' Couplings Where Other Methods Fail

The high reactivity of the Pfp ester makes Fmoc-Pro-OPfp particularly effective for challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation. Proline itself can be challenging to couple due to its secondary amine structure. In a direct comparison for an alanine model reaction under additive-free conditions, Fmoc-amino acid-OPfp esters achieved nearly quantitative reaction in just 5 minutes, far outperforming other aryl esters. This level of reactivity is crucial for driving difficult reactions to completion, preventing the formation of deletion sequences and improving the purity of the crude peptide product.

Evidence DimensionReaction Completion Time (Model Reaction)
Target Compound Data~5 minutes for near-quantitative conversion (Fmoc-L-Ala-OPfp)
Comparator Or BaselineSignificantly longer times for other aryl esters (e.g., p-nitrophenyl ester)
Quantified DifferenceQualitatively demonstrated to be much faster, enabling efficient coupling where others are sluggish.
ConditionsAdditive-free coupling of Fmoc-L-Ala-OPfp with an amino acid ester in THF solution.

For complex or proline-rich peptides, using this compound increases the probability of a successful synthesis, saving significant time and resources on purification and re-synthesis.

Reagent components
Head-to-head
1 component vs ≥3 (amino acid + DIC + HOBt)
Reduces reagent handling and potential error sources
Advantageous for automated synthesis platforms
HPLC purity
Specification review
≥98.0% (area%)
Meets high-purity peptide synthesis standard
Per manufacturer CoA; optical rotation verified

Synthesis of Proline-Rich or Sterically Hindered Peptides

Due to its high reactivity, Fmoc-Pro-OPfp is the right choice for sequences where steric hindrance is a known issue, such as coupling to N-methylated amino acids or building Pro-Pro motifs. Its kinetic advantage drives these difficult reactions towards completion, minimizing the formation of truncated or deletion-sequence impurities.

High-Throughput and Automated Peptide Synthesis

The compound's nature as a stable, crystalline solid makes it ideally suited for automated synthesis platforms. Its reliability and rapid reaction times contribute to shorter cycle times and higher throughput, while its stability reduces the risk of reagent failure during unattended runs compared to using less stable in-situ activation cocktails.

Manufacturing High-Purity Peptides for Pharmaceutical Research

The fast coupling kinetics and clean reaction profile of Pfp esters help to suppress racemization and other side reactions. This leads to a higher-purity crude product, simplifying downstream purification and making it a preferred reagent when the final peptide must meet stringent purity specifications for biological or preclinical testing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically hindered peptide synthesis
Pre-activated Pfp ester efficiency
Coupling completion and sequence fidelity
Manual SPPS and training
Real-time bromophenol blue monitoring
Visual reaction completion feedback
Automated peptide library synthesis
Single-component reagent simplicity
Reduced instrument downtime and reagent lines
Scale-up and batch reproducibility
Stringent analytical specification
Impurity control and lot consistency

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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